(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol
Description
“(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol” is a small organic molecule featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a 3-isobutyl-1,2,4-oxadiazole moiety at the 1-position via a methyl linker. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and target interactions.
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[1-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H23N3O2/c1-10(2)7-12-14-13(18-15-12)8-16-5-3-11(9-17)4-6-16/h10-11,17H,3-9H2,1-2H3 |
InChI Key |
DVBUWSVKWMBDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN2CCC(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-isobutyl-1,2,4-oxadiazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules based on substituents, physicochemical properties, and reported applications.
Structural Analogues
2.1.1. Substituent Variations on the Oxadiazole Ring
- Compound 9 (): Structure: 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine. Key Difference: The oxadiazole is substituted with a trifluoromethylphenyl group instead of isobutyl. A morpholine ring replaces the hydroxymethyl group.
- Compound 136 (): Structure: Methyl 1-methyl-2-((1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazole-5-carboxylate. Key Difference: A 3-methyl-oxadiazole is linked to a benzoimidazole-carboxylate scaffold.
2.1.2. Variations in Piperidine Substitution
- 3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol (): Structure: Piperidine substituted with a propanolamine chain and 3-isopropyl-oxadiazole. Key Difference: The isopropyl group (vs. isobutyl) reduces steric bulk, while the propanolamine chain introduces a flexible secondary alcohol. Implications: Reduced lipophilicity compared to the isobutyl group may alter membrane permeability .
- GSK1292263 (): Structure: 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole. Key Difference: A pyridine-methylsulfonyl group is attached via an ether linkage.
Biological Activity
The compound (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an oxadiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a comparative study indicated that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives were notably lower than those of conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 6 | Shigella dysenteriae |
| Compound B | 13 | Proteus vulgaris |
| Reference Drug (Chloramphenicol) | 100 | Shigella dysenteriae |
Antifungal Activity
The antifungal properties of oxadiazole compounds have also been documented. A study demonstrated that certain derivatives can inhibit the growth of fungi such as Aspergillus flavus at concentrations as low as 1 µg/mL. This suggests that this compound may possess similar antifungal efficacy .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism. For example:
- Inhibition of Acetylcholinesterase : Compounds within this class have shown competitive inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission in both humans and microorganisms .
- Disruption of Cell Membrane Integrity : The lipophilic nature of oxadiazoles allows them to integrate into microbial membranes, leading to increased permeability and ultimately cell death.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of oxadiazole derivatives were tested against various bacterial strains. The study revealed that modifications in the side chains significantly influenced their antimicrobial potency. The compound this compound was among those exhibiting the highest activity against resistant strains .
Study 2: Antifungal Mechanism
Another investigation focused on the antifungal mechanisms of oxadiazole derivatives. The study revealed that these compounds disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, which is essential for fungal membrane integrity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
Cyclization : Reacting a nitrile derivative with hydroxylamine under reflux to form the oxadiazole core.
Alkylation : Introducing the isobutyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .
Piperidine Functionalization : The piperidin-4-yl methanol moiety can be introduced through reductive amination or Grignard reactions, followed by purification via flash chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., ethanol or methanol with aqueous workup) to improve yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., ammonium acetate, pH 6.5) to assess purity .
- Spectroscopy : Confirm structure via - and -NMR to verify proton environments and carbon frameworks. Mass spectrometry (ESI-MS or HRMS) validates molecular weight .
- Elemental Analysis : Compare calculated and observed C/H/N ratios to confirm stoichiometry .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store in sealed, airtight containers under inert gas (argon or nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry environment .
- Decomposition Risks : Avoid exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the oxadiazole ring or oxidize the methanol group .
Advanced Research Questions
Q. How can one optimize the reaction yield when introducing the isobutyl group to the oxadiazole ring?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, adjusting ligand ratios to enhance selectivity .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
- Temperature Gradients : Perform reactions under microwave irradiation at 80–120°C to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions in spectroscopic data between predicted and observed structures?
- Methodological Answer :
- Advanced NMR Techniques : Use - COSY or - HSQC to resolve overlapping signals, particularly for piperidine and oxadiazole protons .
- X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm stereochemistry and substituent positioning .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use software like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), TPSA (polar surface area), and bioavailability scores .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins, such as enzymes interacting with piperidine derivatives .
- MD Simulations : Run molecular dynamics (GROMACS) to evaluate conformational stability in aqueous or lipid environments .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for handling piperidine derivatives and oxadiazoles, which may release toxic gases (e.g., NO) upon decomposition .
- Data Reproducibility : Document reaction parameters (time, temperature, solvent ratios) meticulously. Use internal standards in HPLC assays to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
